molecular formula C8H23NO7P2 B093647 N-butylbutan-1-amine;phosphono dihydrogen phosphate CAS No. 16687-06-2

N-butylbutan-1-amine;phosphono dihydrogen phosphate

Cat. No.: B093647
CAS No.: 16687-06-2
M. Wt: 307.22 g/mol
InChI Key: GFFBAXKJVPVOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diphosphoric acid, compound with N-butyl-1-butanamine, is an organic phosphate complex with the chemical formula C8H23NO7P2. This compound is a colorless liquid with a pungent odor at room temperature. It is soluble in water and organic solvents and is used in various applications, including as a catalyst and complexing agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphosphoric acid, compound with N-butyl-1-butanamine, can be synthesized by massaging and mixing diphosphoric acid with N-butyl-1-butanamine. The reaction typically involves combining the two reactants under controlled conditions to form the desired compound .

Industrial Production Methods

In industrial settings, the production of diphosphoric acid, compound with N-butyl-1-butanamine, follows similar principles but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and mixing rates, to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

Diphosphoric acid, compound with N-butyl-1-butanamine, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles, depending on the specific reaction conditions .

Major Products Formed

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state phosphorus compounds, while reduction reactions may produce lower oxidation state compounds .

Mechanism of Action

The mechanism by which diphosphoric acid, compound with N-butyl-1-butanamine, exerts its effects involves its ability to form complexes with other molecules. This complexation can alter the chemical properties of the molecules involved, facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the molecules with which the compound interacts .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diphosphoric acid, compound with N-butyl-1-butanamine, include:

Uniqueness

What sets diphosphoric acid, compound with N-butyl-1-butanamine, apart from similar compounds is its specific combination of diphosphoric acid and N-butyl-1-butanamine, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain catalytic and complexation applications .

Properties

CAS No.

16687-06-2

Molecular Formula

C8H23NO7P2

Molecular Weight

307.22 g/mol

IUPAC Name

N-butylbutan-1-amine;phosphono dihydrogen phosphate

InChI

InChI=1S/C8H19N.H4O7P2/c1-3-5-7-9-8-6-4-2;1-8(2,3)7-9(4,5)6/h9H,3-8H2,1-2H3;(H2,1,2,3)(H2,4,5,6)

InChI Key

GFFBAXKJVPVOAP-UHFFFAOYSA-N

SMILES

CCCCNCCCC.OP(=O)(O)OP(=O)(O)O

Canonical SMILES

CCCCNCCCC.OP(=O)(O)OP(=O)(O)O

Key on ui other cas no.

59562-58-2
16687-06-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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